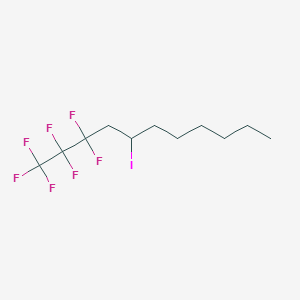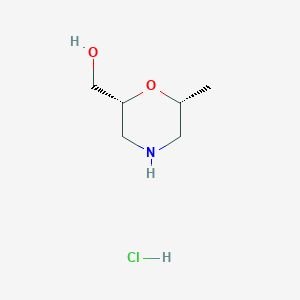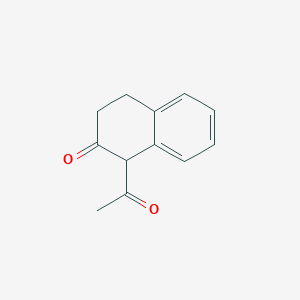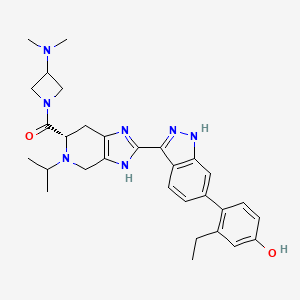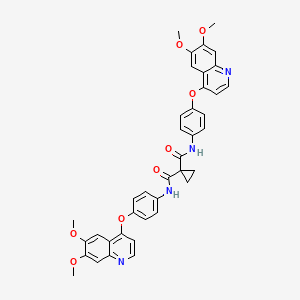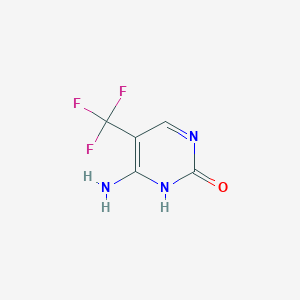
5-(Trifluoromethyl)-cytosine
Vue d'ensemble
Description
5-(Trifluoromethyl)-cytosine: is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. The trifluoromethyl group (-CF₃) attached to the fifth position of the cytosine ring significantly alters its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-cytosine typically involves the introduction of the trifluoromethyl group into the cytosine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used. The reaction is often carried out in the presence of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic trifluoromethylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-cytosine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Trifluoromethyltrimethylsilane (TMSCF₃), tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the trifluoromethyl group.
Substitution: Formation of substituted cytosine derivatives with various functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry: 5-(Trifluoromethyl)-cytosine is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with enhanced stability and reactivity.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, allowing researchers to investigate the effects of fluorinated nucleobases on genetic processes.
Medicine: The compound is explored for its potential as an antiviral and anticancer agent. The trifluoromethyl group can enhance the bioavailability and metabolic stability of cytosine derivatives, making them more effective in therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-cytosine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The trifluoromethyl group can alter the hydrogen bonding and base-pairing properties of cytosine, affecting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
5-Fluorocytosine: Another fluorinated cytosine derivative used as an antifungal agent.
5-Methylcytosine: A naturally occurring cytosine derivative involved in epigenetic regulation.
5-Bromocytosine: A halogenated cytosine derivative used in biochemical research.
Comparison:
- This compound vs5-Bromocytosine: Both are halogenated derivatives, but the trifluoromethyl group in this compound provides unique electronic and steric properties compared to the bromine atom in 5-Bromocytosine .
5-(Trifluoromethyl)-cytosine: vs. Both compounds contain fluorine, but the trifluoromethyl group in this compound provides greater lipophilicity and metabolic stability compared to the single fluorine atom in 5-Fluorocytosine.
This compound: vs. While 5-Methylcytosine is involved in natural epigenetic processes, this compound is synthetically modified for enhanced stability and reactivity.
Propriétés
IUPAC Name |
6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-10-4(12)11-3(2)9/h1H,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILKUISCGPRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


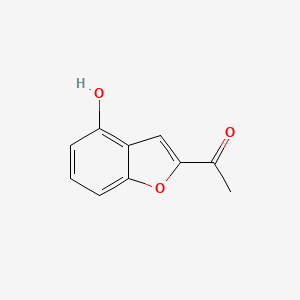
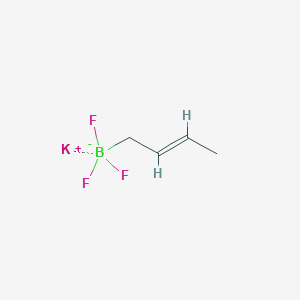
![4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3326165.png)
![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)
![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)
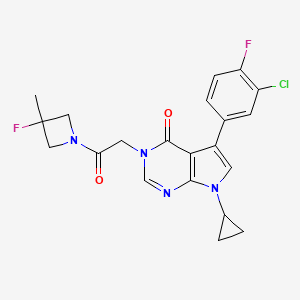
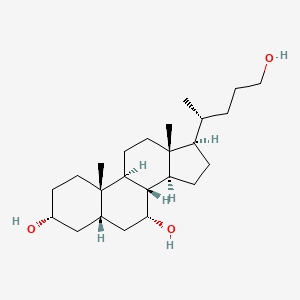
![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)
